molecular formula C17H18N4O3S2 B2694737 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203069-68-4

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2694737
CAS No.: 1203069-68-4
M. Wt: 390.48
InChI Key: LRTXYHJHTFXKGO-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of a compound closely related to the query, showcasing the methodological approaches to creating complex molecules and analyzing their molecular frameworks. Studies like those conducted by Prabhuswamy et al. (2016) emphasize the importance of single crystal X-ray diffraction studies in determining the crystallization properties of synthesized compounds, providing insights into their structural intricacies Prabhuswamy, M., Kumara, K., Pavithra, G., Kumar, K., & Lokanath, N. K. (2016). Chemical Data Collections.

Biological Activities

Anticancer and Antimicrobial Properties

  • The incorporation of thiadiazole scaffolds in the design of compounds with potential anticancer properties, as demonstrated by the synthesis and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcases the ongoing efforts to identify new therapeutic agents. These compounds' ability to target various cancer cell lines indicates their potential as novel anticancer agents Tiwari et al., 2017.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-4-5-12-15(26-21-20-12)16(22)19-17-18-13(9-25-17)11-8-10(23-2)6-7-14(11)24-3/h6-9H,4-5H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTXYHJHTFXKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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